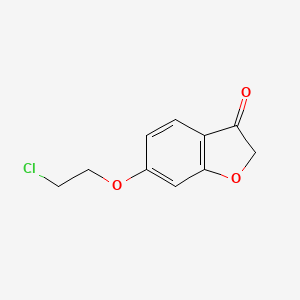

6-(2-chloroethoxy)benzofuran-3(2H)-one

Description

Historical Development and Significance of Benzofuran-3(2H)-one Derivatives in Organic Synthesis

The exploration of benzofuran-3(2H)-one derivatives, also known as aurones when substituted with a benzylidene group at the 2-position, has a rich history. Initially recognized for their role as natural pigments in certain plants, their synthetic accessibility has since led to a broad range of applications. In organic synthesis, the benzofuran-3(2H)-one core serves as a valuable building block for the construction of more complex molecules. Its reactive carbonyl group and the adjacent methylene (B1212753) group allow for a variety of chemical transformations, including condensation reactions, alkylations, and rearrangements. nitw.ac.in

Historically, the synthesis of the benzofuran-3(2H)-one scaffold was often achieved through the intramolecular cyclization of phenoxyacetic acid derivatives. nitw.ac.in Over the years, more sophisticated and efficient methods have been developed, including transition metal-catalyzed reactions that allow for greater control over the substitution patterns on the aromatic and heterocyclic rings. organic-chemistry.orgoregonstate.edu This has enabled chemists to create a diverse library of substituted benzofuran-3(2H)-ones for various research purposes.

Structural Context of 6-(2-chloroethoxy)benzofuran-3(2H)-one within the Benzofuran-3(2H)-one Class

The compound this compound is a specific member of the benzofuran-3(2H)-one family. Its structure is characterized by the core benzofuran-3(2H)-one skeleton with a 2-chloroethoxy group attached at the 6-position of the benzene (B151609) ring.

The key structural features include:

Benzofuran-3(2H)-one Core: A planar bicyclic system that forms the foundation of the molecule.

6-position Substitution: The attachment of the substituent at this specific position on the aromatic ring can influence the electronic properties and reactivity of the entire molecule.

2-chloroethoxy Group: This substituent consists of an ethyl group linked to the benzene ring via an oxygen atom (an ethoxy group), with a chlorine atom attached to the second carbon of the ethyl chain. The presence of the chlorine atom, an electronegative element, can impact the molecule's polarity and potential for further chemical modification.

While specific experimental data for this compound is not extensively available in public literature, its structure places it within a class of compounds that are of interest for their potential biological activities and as intermediates in the synthesis of other complex molecules.

Current Research Trends and Academic Interest in Substituted Benzofuran-3(2H)-ones

Current academic research continues to explore the synthetic versatility and potential applications of substituted benzofuran-3(2H)-ones. A significant area of interest lies in the development of novel synthetic methodologies that provide access to a wider range of derivatives with diverse substitution patterns. researchgate.net These efforts often focus on improving reaction efficiency, stereoselectivity, and the use of more environmentally benign reagents and catalysts. oregonstate.edu

Furthermore, the biological activities of benzofuran-3(2H)-one derivatives remain a major driver of research. Scientists are investigating their potential as antimicrobial, and anti-inflammatory agents. The ability to readily modify the substituents on the benzofuran-3(2H)-one scaffold allows for the systematic exploration of structure-activity relationships, which is crucial for the design of new therapeutic agents.

Physicochemical Properties

Detailed experimental data for this compound is limited. However, we can infer some general properties based on the parent compound, benzofuran-3(2H)-one, and related structures.

| Property | Value (for Benzofuran-3(2H)-one) | Notes |

| Molecular Formula | C8H6O2 | The addition of a 2-chloroethoxy group would change this to C10H9ClO3. |

| Molecular Weight | 134.13 g/mol | The molecular weight of this compound would be higher. |

| Appearance | Solid | Substituted derivatives are typically solids at room temperature. |

| Melting Point | 101-103 °C | The melting point would be expected to differ for the substituted compound. |

Spectral Data

| Spectroscopy | Expected Features for Benzofuran-3(2H)-one Derivatives |

| ¹H NMR | Signals corresponding to aromatic protons, protons of the methylene group in the furanone ring, and protons of the substituent group (e.g., the ethoxy chain). |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, the methylene carbon, and carbons of the substituent. |

| IR Spectroscopy | A characteristic strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1700-1730 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of the specific derivative, along with characteristic fragmentation patterns. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(2-chloroethoxy)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c11-3-4-13-7-1-2-8-9(12)6-14-10(8)5-7/h1-2,5H,3-4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUZFKXULXBOQRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(O1)C=C(C=C2)OCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 6 2 Chloroethoxy Benzofuran 3 2h One

Reactions Involving the Carbonyl Group at C-3 of the Benzofuranone Ring

Condensation Reactions with Aldehydes and Ketones

The most well-documented reactions for the benzofuran-3(2H)-one scaffold are condensation reactions involving the active C-2 methylene (B1212753) group. These reactions, typically of the Claisen-Schmidt or Knoevenagel type, occur between the benzofuranone and an aldehyde or ketone in the presence of an acid or base catalyst. rsc.orgwikipedia.orgsigmaaldrich.com

Under acidic or basic conditions, the benzofuranone enol or enolate attacks the carbonyl carbon of an aldehyde or ketone. The subsequent dehydration of the aldol (B89426) intermediate leads to the formation of a C-2 substituted benzylidene or alkylidene product, a class of compounds known as aurones. rsc.orgsigmaaldrich.com This reaction is highly versatile and compatible with a wide range of substituted aromatic and aliphatic aldehydes. rsc.org Clay catalysts under microwave irradiation have also been used to promote these condensations, particularly with α,β-dicarbonyl compounds, yielding novel acyl-aurones. mdpi.comsciforum.net

The general mechanism involves the formation of an enolate at the C-2 position, which then acts as a nucleophile.

Table 1: Examples of Condensation Reactions with Benzofuran-3(2H)-one Analogs

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Benzofuran-3(2H)-one | Benzaldehyde | Acetic Acid / HCl | (Z)-2-benzylidenebenzofuran-3(2H)-one (Aurone) | rsc.org |

| Benzofuran-3(2H)-one | 4-(dimethylamino)benzaldehyde | Acetic Acid / HCl | (Z)-2-(4-(dimethylamino)benzylidene)benzofuran-3(2H)-one | rsc.org |

| Benzofuran-3(2H)-one | Benzil (an α,β-dicarbonyl) | Clay (KSF) / Microwave | 2-(2-oxo-1,2-diphenylethylidene)benzofuran-3(2H)-one | mdpi.com |

This table is based on the reactivity of the parent benzofuran-3(2H)-one scaffold.

Nucleophilic Additions and Reductions

While condensation at the C-2 position is dominant, the C-3 carbonyl can undergo direct nucleophilic attack, typical of ketones. However, this reactivity can be competitive with deprotonation at C-2, depending on the nucleophile and reaction conditions.

Nucleophilic Additions: Strong, non-basic nucleophiles such as Grignard reagents or organolithium compounds are expected to add to the C-3 carbonyl, forming a tertiary alcohol. This reaction would introduce a new carbon-carbon bond at the C-3 position.

Reductions: The carbonyl group can be reduced to a secondary alcohol using standard reducing agents. Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would convert the C-3 ketone into a hydroxyl group, yielding 6-(2-chloroethoxy)-2,3-dihydrobenzofuran-3-ol. The choice of reducing agent is critical to avoid unwanted side reactions with the chloroethoxy substituent.

Reactivity of the Chloroethoxy Substituent at C-6

The 2-chloroethoxy group at the C-6 position presents a primary alkyl chloride, which is an excellent substrate for nucleophilic substitution reactions, primarily via an Sₙ2 mechanism.

Nucleophilic Substitutions of the Chloride

The terminal chlorine atom is readily displaced by a wide variety of nucleophiles. This reaction pathway is valuable for introducing diverse functional groups and extending the molecular structure. The reaction rate is dependent on the strength and concentration of the nucleophile.

Common nucleophiles that can be used include:

Amines: Primary and secondary amines (e.g., piperidine, morpholine, aniline) can displace the chloride to form the corresponding secondary or tertiary amines.

Alkoxides: Sodium or potassium alkoxides (e.g., sodium methoxide, sodium ethoxide) can be used to synthesize the corresponding ether derivatives.

Thiolates: Thiolates can react to form thioethers.

Azide (B81097): Sodium azide can be used to introduce an azido (B1232118) group, which can be further reduced to a primary amine or used in click chemistry reactions.

Cyanide: Cyanide ions can displace the chloride to form a nitrile, which can be subsequently hydrolyzed to a carboxylic acid or reduced to an amine.

Table 2: Predicted Nucleophilic Substitution Reactions at the Chloroethoxy Group

| Nucleophile (Nu⁻) | Reagent Example | Product Structure at C-6 |

|---|---|---|

| Amine | Piperidine | -O-CH₂-CH₂-N(C₅H₁₀) |

| Alkoxide | NaOCH₃ | -O-CH₂-CH₂-OCH₃ |

| Thiolate | NaSPh | -O-CH₂-CH₂-SPh |

| Azide | NaN₃ | -O-CH₂-CH₂-N₃ |

This table outlines predicted reactions based on the established reactivity of primary alkyl halides.

Elimination Reactions

Although substitution is generally favored for primary alkyl halides, elimination reactions (E2 mechanism) can occur in the presence of a strong, sterically hindered base. amazonaws.comutdallas.edu For the 6-(2-chloroethoxy) group, treatment with a bulky base like potassium tert-butoxide could induce the elimination of HCl to form 6-(vinyloxy)benzofuran-3(2H)-one. utdallas.edu The competition between substitution (Sₙ2) and elimination (E2) is highly dependent on the nature of the base, solvent, and temperature. masterorganicchemistry.com

Electrophilic and Nucleophilic Aromatic Substitutions on the Benzene (B151609) Ring

The benzene portion of the benzofuranone ring system can undergo substitution reactions, with the regiochemical outcome dictated by the existing substituents.

The two main substituents on the aromatic ring are the ether linkage at C-6 and the fused furanone ring.

6-alkoxy group: The ether group is an activating, ortho, para-director due to its ability to donate electron density to the ring via resonance. wikipedia.org It will direct incoming electrophiles to the C-5 and C-7 positions.

Fused Ring: The electron-withdrawing nature of the C-3 carbonyl group, conjugated with the aromatic system through the ether oxygen at position 1, deactivates the ring.

In electrophilic aromatic substitution (EAS), the activating effect of the C-6 alkoxy group is generally dominant, making the ring more susceptible to substitution than unsubstituted benzene. wikipedia.org The primary sites for electrophilic attack are the positions ortho to the powerful alkoxy directing group, namely C-5 and C-7. Steric factors may influence the ratio of substitution at these two positions.

Common EAS reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid would introduce a nitro (-NO₂) group, likely at the C-5 or C-7 position. nih.gov

Halogenation: Reaction with Br₂ in the presence of a Lewis acid like FeBr₃ would result in bromination at the C-5 or C-7 position.

Friedel-Crafts Acylation/Alkylation: These reactions, using an acyl chloride or alkyl halide with a Lewis acid catalyst (e.g., AlCl₃), would introduce an acyl or alkyl group at the C-5 or C-7 positions. masterorganicchemistry.com

Nucleophilic aromatic substitution (SₙAr) on the benzene ring is generally not feasible for this molecule. libretexts.org Such reactions require the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to a leaving group on the aromatic ring, a condition that is not met in this substrate. youtube.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 6-(2-chloroethoxy)benzofuran-3(2H)-one |

| Benzofuran-3(2H)-one |

| Benzaldehyde |

| 4-(dimethylamino)benzaldehyde |

| Benzil |

| (Z)-2-benzylidenebenzofuran-3(2H)-one |

| Aurone |

| (Z)-2-(4-(dimethylamino)benzylidene)benzofuran-3(2H)-one |

| 2-(2-oxo-1,2-diphenylethylidene)benzofuran-3(2H)-one |

| Acyl-aurone |

| 2-(Arylidene)benzofuran-3(2H)-one |

| Sodium borohydride |

| Lithium aluminum hydride |

| 6-(2-chloroethoxy)-2,3-dihydrobenzofuran-3-ol |

| Piperidine |

| Sodium methoxide |

| Sodium azide |

| Sodium cyanide |

| Potassium tert-butoxide |

| 6-(vinyloxy)benzofuran-3(2H)-one |

| Nitric acid |

| Sulfuric acid |

| Bromine |

| Iron(III) bromide |

Derivatization Strategies for Enhancing Molecular Complexity

The structure of this compound is well-suited for derivatization, offering multiple pathways to increase its molecular complexity. Key strategies involve leveraging the reactivity of the chloroethoxy side chain for nucleophilic substitutions and exploiting the C2/C3 functionality of the benzofuranone core. These approaches allow for the introduction of diverse functional groups and the construction of novel heterocyclic systems.

The 2-chloroethoxy group at the C6 position is a prime site for introducing heterocyclic moieties. This alkyl chloride is susceptible to nucleophilic substitution (SN2) reactions with a wide range of nitrogen-containing heterocycles. While specific studies detailing these reactions on this compound are not extensively documented, the reactivity is well-established for similar alkyl halides. Nucleophiles such as imidazoles, pyrazoles, triazoles, piperidines, and morpholines can displace the chloride ion to form a stable carbon-nitrogen bond, effectively tethering the heterocyclic ring to the benzofuran (B130515) scaffold via an ethoxy linker.

These reactions are typically performed in the presence of a non-nucleophilic base (e.g., potassium carbonate, sodium hydride) to neutralize the generated hydrochloric acid and in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the substitution. This strategy provides a straightforward method for synthesizing a library of compounds with diverse heterocyclic appendages, which is a common approach in medicinal chemistry to explore structure-activity relationships. The synthesis of various benzofuran derivatives featuring heterocyclic rings has been highlighted as a key strategy in the development of new therapeutic agents. researchgate.netrsc.org

Table 1: Potential Heterocyclic Moieties for Derivatization

| Nucleophilic Heterocycle | Potential Product Structure | Reaction Type |

|---|---|---|

| Imidazole | 6-(2-(1H-imidazol-1-yl)ethoxy)benzofuran-3(2H)-one | Nucleophilic Substitution |

| 1,2,4-Triazole | 6-(2-(1H-1,2,4-triazol-1-yl)ethoxy)benzofuran-3(2H)-one | Nucleophilic Substitution |

| Piperidine | 6-(2-(piperidin-1-yl)ethoxy)benzofuran-3(2H)-one | Nucleophilic Substitution |

| Morpholine | 6-(2-morpholinoethoxy)benzofuran-3(2H)-one | Nucleophilic Substitution |

Beyond the introduction of heterocycles, the chloroethoxy side chain can be modified with other nucleophiles to introduce a variety of functional groups. Reaction with alkoxides, thiolates, or azide ions can convert the chloroethoxy group into ethers, thioethers, or azides, respectively. These transformations significantly alter the electronic and steric properties of the side chain.

The benzofuranone ring itself offers additional sites for modification. The methylene group at the C2 position is activated by the adjacent carbonyl group, making its protons acidic. This allows for deprotonation with a suitable base to form an enolate, which can then participate in various carbon-carbon bond-forming reactions. For instance, condensation reactions with aldehydes or ketones (an Aldol-type reaction) can introduce new substituents at the C2 position. This has been demonstrated in the synthesis of 2-benzylidenebenzofuran-3(2H)-ones (aurones) from the condensation of benzofuran-3(2H)-ones with various benzaldehydes. researchgate.netmdpi.com Similarly, the C2 enolate can undergo Michael additions to α,β-unsaturated compounds, further extending the carbon framework. rsc.orgrsc.orgresearchgate.net

Table 2: Exemplified Reactions on the Benzofuran-3(2H)-one Core

| Reaction Type | Position | Reagents | Product Type | Reference Example |

|---|---|---|---|---|

| Nucleophilic Substitution | Side Chain (C6) | Amines, Thiols, Alkoxides | Amine, Thioether, Ether Derivatives | General Reactivity researchgate.netorganic-chemistry.org |

| Aldol Condensation | C2 | Aldehydes, Ketones | 2-Alkylidene/Benzylidene Derivatives | researchgate.netmdpi.com |

| Michael Addition | C2 | Nitroolefins, Enones | 2,2-Disubstituted Derivatives | rsc.orgrsc.orgresearchgate.net |

Exploration of Stereoselective Transformations

The this compound scaffold is achiral. However, derivatization, particularly at the C2 position, can generate a new stereocenter. The development of stereoselective methods to control the configuration of this center is a key area of modern organic synthesis. While specific stereoselective transformations starting from this compound have not been reported, the benzofuran-3(2H)-one core is a well-validated substrate in asymmetric catalysis. researchgate.net

Researchers have successfully employed chiral catalysts to achieve high levels of enantioselectivity in reactions involving the C2 position of substituted benzofuran-3(2H)-ones. For example, highly enantioselective Michael addition reactions of 2-substituted benzofuran-3(2H)-ones to nitroolefins have been developed using bifunctional squaramide catalysts. rsc.orgrsc.orgresearchgate.net These reactions create products with adjacent quaternary and tertiary stereocenters with excellent stereocontrol.

Another powerful strategy is the palladium-catalyzed asymmetric allylic alkylation (AAA). This method has been applied to benzofuran-3(2H)-one-derived substrates to synthesize products with a quaternary α-aryl stereocenter in high enantiomeric excess. researchgate.net Furthermore, asymmetric [3+2] annulation protocols using chiral urea (B33335) catalysts have been used to construct complex spiro[benzofuran-pyrrolidine] systems with exceptional stereocontrol. rsc.org These examples demonstrate the significant potential for applying similar asymmetric methodologies to this compound to generate chiral derivatives with high optical purity.

Table 3: Examples of Asymmetric Reactions on the Benzofuran-3(2H)-one Scaffold

| Asymmetric Reaction | Catalyst Type | Stereocenter Created | Achieved Selectivity | Reference |

|---|---|---|---|---|

| Michael Addition | Chiral Squaramide | C2 (Quaternary/Tertiary) | Excellent enantioselectivities | rsc.orgrsc.orgresearchgate.net |

| Decarboxylative Allylic Alkylation | Chiral Pd-complex | C2 (Quaternary) | Up to 96% ee | researchgate.net |

| [3+2] Annulation | Chiral Quinine-derived Urea | Spirocyclic (C2) | Up to >20:1 dr, 99:1 er | rsc.org |

| [4+3] Cycloaddition | Chiral Pd-complex | Fused 7-membered ring | Excellent diastereo- and enantioselectivity | rsc.org |

Based on a comprehensive review of available scientific literature, there is currently no specific research data published on the biological activities of the chemical compound This compound corresponding to the detailed outline provided.

The instructions specified that the article must focus solely on "this compound" and strictly adhere to the provided outline concerning its mechanistic investigations in biological systems. This includes its effects on apoptotic pathways, cell cycle progression, oxidative stress, pro-inflammatory mediators, and enzyme inhibition, specifically targeting Phosphatidylinositol-3-Kinase (PI3K).

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings for "this compound" as the primary research has not been published or is not publicly available. To create content on this specific compound would require speculation and would not meet the required standards of scientific accuracy and adherence to factual data from published sources.

Mechanistic Investigations of Benzofuran 3 2h One Derivatives in Biological Systems

Enzyme Inhibition Studies with Benzofuran-3(2H)-one Derivatives

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical protein in angiogenesis, the formation of new blood vessels, a process often implicated in tumor growth and metastasis. nih.govrsc.org Inhibition of VEGFR-2 is a key strategy in cancer therapy. nih.gov While numerous heterocyclic compounds have been investigated as VEGFR-2 inhibitors, and some benzofuran (B130515) derivatives have shown potent activity, specific data detailing the VEGFR-2 inhibitory activity of 6-(2-chloroethoxy)benzofuran-3(2H)-one, such as its IC50 value, is not presently available in published research. nih.govrsc.org Studies on other benzofuran-based chalcone (B49325) derivatives have demonstrated their potential as VEGFR-2 inhibitors, suggesting that the benzofuran scaffold could be a promising starting point for the development of such therapeutic agents. nih.gov

Alkaline Phosphatase Inhibition

Alkaline phosphatases (APs) are a group of enzymes found throughout the body that are involved in various physiological processes, including bone metabolism and signal transduction. nih.gov The inhibition of these enzymes is a target for treating certain diseases. researchgate.net Research has identified 2-benzylidenebenzofuran-3(2H)-ones as a class of alkaline phosphatase inhibitors. nih.govresearchgate.net These studies have explored the structure-activity relationships of various derivatives, indicating that substitutions on the benzofuranone ring can significantly influence their inhibitory potential. nih.gov However, specific kinetic studies and IC50 values for this compound's activity against alkaline phosphatase isoforms have not been reported.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. sigmaaldrich.com AChE inhibitors are a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. researchgate.netnih.gov The benzofuran scaffold has been explored for the development of novel AChE inhibitors. researchgate.netnih.gov Various benzofuran derivatives have been synthesized and tested for their ability to inhibit AChE, with some showing promising activity. nih.gov Despite this, specific screening results and inhibitory constants (Ki or IC50 values) for this compound are not available in the current body of scientific literature.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. ktu.edu.tr They are involved in numerous physiological and pathological processes, and CA inhibitors are used to treat a range of conditions, including glaucoma and epilepsy. ktu.edu.tr While various sulfonamides and other heterocyclic compounds are known to be potent CA inhibitors, and some benzoxazolone derivatives have been studied for this activity, there is no specific published data on the inhibitory effects of this compound against any of the human carbonic anhydrase isoenzymes. nih.govnih.gov

Inhibition of Cholesterol Biosynthesis

The inhibition of cholesterol biosynthesis is a major strategy for managing hypercholesterolemia. nih.gov The pathway involves a series of enzymatic steps, with HMG-CoA reductase being a key regulatory enzyme and a primary target for statin drugs. youtube.comyoutube.com Studies on certain 3-aryl-6-methoxybenzofurans have shown that these compounds, which are selective ligands for antiestrogen-binding sites, can also significantly inhibit de novo cholesterol biosynthesis. nih.govelectronicsandbooks.com This suggests a potential link between these binding sites and the regulation of cholesterol metabolism. However, there is no direct evidence or research available that specifically investigates the role or inhibitory effect of this compound on the cholesterol biosynthesis pathway.

Molecular Target Identification and Ligand-Receptor Interactions

Understanding the specific molecular targets and the nature of ligand-receptor interactions is fundamental to drug discovery and development. For the benzofuran-3(2H)-one class of compounds, some research has focused on identifying their binding sites and elucidating the forces that govern these interactions.

Anti-Estrogen Binding Sites (AEBS)

Anti-estrogen binding sites (AEBS) are intracellular protein sites distinct from the classical estrogen receptor. nih.gov They are known to bind with high affinity to various non-steroidal anti-estrogens like tamoxifen. nih.gov Research has demonstrated that certain 2-(p-chlorobenzyl)-3-aryl-6-methoxybenzofurans are selective ligands for AEBS, binding with an affinity equivalent to or greater than tamoxifen. nih.govelectronicsandbooks.com These interactions have been linked to the antiproliferative effects of these compounds. nih.gov The binding of ligands to AEBS has also been associated with alterations in cholesterol metabolism. researcher.life While this provides a strong indication that the benzofuranone scaffold can interact with AEBS, specific binding affinity data and molecular docking studies for this compound with AEBS are not currently available in the scientific literature.

Tubulin as a Molecular Target

Tubulin, the protein subunit of microtubules, is a well-established target for anticancer agents due to its crucial role in cell division, intracellular transport, and maintenance of cell structure. Several studies have identified tubulin as a molecular target for benzofuran derivatives. nih.gov The anticancer effect of these compounds often results from their ability to inhibit tubulin polymerization, leading to a cascade of events that culminates in cell death. nih.gov

Research has shown that certain benzofuranone derivatives function as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle, which is essential for chromosome segregation during mitosis. taylorandfrancis.comresearchgate.net This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis (programmed cell death). taylorandfrancis.comresearchgate.net For instance, a series of 1-(benzofuran-3-yl)-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole derivatives were synthesized and found to inhibit tubulin polymerization, with molecular docking studies suggesting they bind to the colchicine (B1669291) binding site on tubulin.

Bromoalkyl and bromoacetyl derivatives of benzofurans have been noted for their high cytotoxicity, with tubulin identified as their molecular target. nih.gov Similarly, analogues of Combretastatin A-4 (CA-A4), a potent natural antimitotic agent, have been developed using a benzofuran core to inhibit tubulin polymerization. nih.gov One such CA-A4 analogue, featuring a trimethoxy acetophenone (B1666503) and a benzofuran core, demonstrated an IC₅₀ of 0.43 μM. nih.gov

| Compound Class | Mechanism | Effect | Reference |

|---|---|---|---|

| Bromoalkyl/bromoacetyl benzofurans | Tubulin polymerization inhibition | High cytotoxicity, apoptosis induction | nih.gov |

| Combretastatin A-4 benzofuran analogues | Tubulin polymerization inhibition | Antimitotic activity (IC₅₀ = 0.43 μM for lead compound) | nih.gov |

| 1-(Benzofuran-3-yl)-1,2,3-triazole derivatives | Tubulin polymerization inhibition (colchicine site) | Cell cycle arrest (G2/M), apoptosis |

Glucosamine-6-phosphate Synthase

Glucosamine-6-phosphate (GlcN-6-P) synthase is an enzyme that plays a crucial role in the biosynthesis of amino sugar-containing macromolecules, making it a target for antimicrobial agents. nih.gov While the benzofuran-3(2H)-one scaffold has not been extensively proven as a direct inhibitor of this enzyme, related research has suggested a potential connection.

A study involving molecular docking presented a series of heterocyclic compounds as putative inhibitors of GlcN-6-P synthase. nih.gov Among these were barbiturate- and thiobarbiturate-based derivatives that also contained benzofuran moieties. nih.gov These compounds were synthesized through the Knoevenagel condensation of a methanone (B1245722) derivative with barbituric or thiobarbituric acid. nih.gov Although these findings are based on computational predictions rather than direct enzymatic assays, they suggest that the benzofuran scaffold could be incorporated into structures designed to target the active site of GlcN-6-P synthase. nih.govnih.gov Further experimental validation is required to confirm whether benzofuran-3(2H)-one derivatives can act as inhibitors of this enzyme.

Mechanism of Action Studies of Related Benzofuranones

The biological effects of benzofuranone derivatives are exerted through a variety of mechanisms beyond tubulin inhibition. taylorandfrancis.com These compounds can modulate multiple cellular pathways, often leading to the induction of apoptosis and cell cycle arrest through different means. nih.gov

One significant mechanism is the induction of apoptosis through caspase-dependent pathways. nih.gov Studies on bromo-derivatives of benzofuran revealed their ability to induce apoptosis in leukemia cells. nih.gov The pro-apoptotic properties can be linked to the generation of Reactive Oxygen Species (ROS), which causes mitochondrial dysfunction, release of cytochrome C, and subsequent caspase activation. nih.gov

Inhibition of specific kinases is another key mechanism. A high-throughput screening identified benzofuran-3(2H)-one derivatives as novel inhibitors of Death-associated protein kinase-related apoptosis-inducing kinase-2 (DRAK2). researchgate.net DRAK2 is a serine/threonine kinase involved in cell death signaling. Inhibition of this kinase by potent benzofuran-3(2H)-one compounds (with IC₅₀ values as low as 0.25 μM) was shown to protect islet β-cells from apoptosis, suggesting a therapeutic strategy for diabetes. researchgate.net

Furthermore, benzofuran derivatives have been found to inhibit other protein kinases involved in cell proliferation and survival, such as cyclin-dependent kinase 2 (CDK2) and Src kinase. taylorandfrancis.com

| Mechanism | Molecular Target/Pathway | Observed Effect | Compound Type | Reference |

|---|---|---|---|---|

| Apoptosis Induction | Caspase-dependent pathways, ROS generation | Cytotoxicity in cancer cells | Bromo-derivatives of benzofuran | nih.gov |

| Kinase Inhibition | DRAK2 | Protection of islet β-cells from apoptosis | Benzofuran-3(2H)-one derivatives | researchgate.net |

| Kinase Inhibition | CDK2, Src Kinase | Antiproliferative | Benzofuran-based small molecules | taylorandfrancis.com |

| Cell Cycle Arrest | Disruption of mitotic spindle | Arrest at G2/M phase | Various benzofuranones | taylorandfrancis.comresearchgate.net |

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of therapeutic compounds. For benzofuran and benzofuranone derivatives, SAR studies have provided valuable insights into the structural requirements for their biological activities. scilit.comku.ac.ae

The substitution pattern on the benzofuran ring system is a critical determinant of biological activity. nih.gov

Halogenation : The addition of halogen atoms such as bromine, chlorine, or fluorine to the benzofuran structure consistently leads to a significant increase in anticancer activity. nih.gov This is attributed to the ability of halogens to form "halogen bonds," which can improve binding affinity to molecular targets. nih.gov The position of the halogen is also crucial; for example, a bromine atom attached to the methyl group at the 3-position of the benzofuran ring resulted in remarkable cytotoxic activity against leukemia cells. nih.gov

Hydroxylation : For benzofuran-3(2H)-one derivatives investigated as inhibitors of tau protein aggregation, the hydroxylation pattern was found to be of key importance. nih.gov Studies comparing aurones (benzylidene benzofuranones) to indanones showed that activity increased with the number of hydroxyl groups. nih.gov

Substitutions at C-2 and C-3 : Early SAR studies indicated that substitutions at the C-2 position, such as with an ester or heterocyclic ring, were crucial for cytotoxic activity. nih.gov For DRAK2 inhibitors based on the benzofuran-3(2H)-one scaffold, SAR studies led from a moderately active hit compound (IC₅₀ = 3.15 μM) to potent derivatives with IC₅₀ values in the nanomolar range (e.g., 0.25 μM and 0.33 μM). researchgate.net

These studies highlight that modifications to the core benzofuranone structure, including the strategic placement of halogens, hydroxyl groups, and other functional moieties, can be used to fine-tune the biological activity and provide mechanistic understanding. nih.govresearchgate.netnih.gov

| Structural Modification | Effect on Activity | Biological Target/Activity | Reference |

|---|---|---|---|

| Addition of Halogens (Br, Cl, F) | Increased potency | Anticancer | nih.gov |

| Increased Hydroxylation | Increased potency | Inhibition of Tau Aggregation | nih.gov |

| Substitution at C-2 Position | Crucial for activity | Cytotoxicity | nih.gov |

| Modification of Benzylidene Moiety | Improved potency and selectivity | DRAK2 Inhibition | researchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Combretastatin A-4 (CA-A4) |

| Glucosamine-6-phosphate |

| Barbituric acid |

| Thiobarbituric acid |

| Cytochrome C |

Computational Studies and Theoretical Chemistry of Benzofuran 3 2h One Systems

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the binding mode of a ligand to the active site of a protein. For benzofuran-3(2H)-one derivatives, molecular docking studies have been instrumental in identifying potential biological targets and understanding the key interactions that govern binding affinity.

Studies have shown that benzofuran (B130515) derivatives can bind to a variety of protein targets, including enzymes and receptors implicated in cancer and microbial infections. benthamdirect.comresearchgate.netorientjchem.org For instance, molecular docking has been employed to investigate the interaction of novel 6-hydroxybenzofuran-3(2H)-one based 1,3-thiazoles with the active sites of microbial enzymes, suggesting N-myristoyltransferase (NMT) as a possible target. benthamdirect.com Similarly, docking studies have been used to evaluate the binding of benzofuran derivatives to the active sites of proteins like PI3K, VEGFR-2, and CDK2, which are relevant in cancer therapy. researchgate.net

The binding affinity, often expressed as a docking score or binding energy, is a critical parameter predicted by these studies. A lower binding energy generally indicates a more stable protein-ligand complex. For example, in a study of benzofuran and furo[3,2-g]chromone derivatives as potential p38α MAP kinase inhibitors, a strong correlation was observed between the calculated docking fitness scores and the experimentally determined biological activity. nih.gov These predictions are crucial for prioritizing compounds for further experimental testing.

The accuracy of docking predictions relies heavily on the scoring function used and the conformational sampling of both the ligand and the protein. Advanced docking protocols may incorporate receptor flexibility to provide a more realistic representation of the binding event.

Virtual Screening for Potential Molecular Interactions

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method can be broadly classified into ligand-based and structure-based approaches.

Structure-based virtual screening utilizes the three-dimensional structure of the target protein to dock a library of compounds and rank them based on their predicted binding affinity. This approach has been successfully applied to identify novel benzofuran-based inhibitors for various targets. For example, virtual screening based on molecular structure similarity and docking led to the identification of potential lead compounds against HCV NS5B polymerase. nih.gov

Ligand-based virtual screening, on the other hand, uses the knowledge of known active compounds to identify others with similar properties. Pharmacophore modeling is a common ligand-based method that defines the essential steric and electronic features necessary for biological activity. A pharmacophore model derived from known active compounds can be used to screen large databases for new molecules that fit the model. This approach has been used to identify potential benzofuran-1,2,3-triazole hybrids as inhibitors of EGFR in lung cancer. nih.gov

The integration of both structure-based and ligand-based methods can enhance the efficiency and accuracy of the virtual screening process, leading to the identification of promising hit compounds for further optimization.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT calculations provide valuable information about the geometric and electronic properties of molecules, such as bond lengths, bond angles, molecular orbital energies, and electrostatic potential.

For benzofuran-3(2H)-one systems, DFT calculations have been employed to understand their structural and electronic properties, which are crucial for their reactivity and biological activity. physchemres.org These calculations can predict the optimized geometry of the molecule and provide insights into the distribution of electron density. researchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, calculated using DFT, are important parameters that relate to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. physchemres.org

DFT has also been used to study the antioxidant properties of benzofuran derivatives by calculating parameters such as bond dissociation enthalpy (BDE), ionization potential (IP), and proton affinity (PA). researchgate.netrsc.org These calculations help to elucidate the mechanisms by which these compounds can scavenge free radicals. Furthermore, DFT can be used to predict spectroscopic properties, such as vibrational frequencies (IR spectra), which can be compared with experimental data to validate the computational model. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. MD simulations provide detailed information about the conformational changes of proteins and ligands upon binding and the stability of the resulting complex. researchgate.net

In the context of benzofuran-3(2H)-one systems, MD simulations can be used to refine the results of molecular docking studies. uzh.ch While docking provides a static picture of the binding pose, MD simulations can explore the flexibility of both the protein and the ligand, leading to a more accurate representation of the binding process. researchgate.netnottingham.ac.uk By simulating the protein-ligand complex over time, it is possible to assess the stability of the interactions observed in the docking pose and to identify key residues that are crucial for binding.

Analysis of MD trajectories can provide insights into the conformational landscape of the ligand within the binding pocket and the dynamic behavior of the protein. Parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are often calculated to assess the stability and flexibility of the system. researchgate.net Furthermore, MD simulations can be used to calculate the binding free energy of a ligand to a protein, providing a more rigorous prediction of binding affinity than docking scores alone. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Mechanisms

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are developed by finding a statistical relationship between the physicochemical properties or structural features of the compounds and their measured activity.

For benzofuran derivatives, QSAR studies have been conducted to understand the structural requirements for their biological activities, such as antioxidant and anticancer effects. researchgate.netnih.gov The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound in the series. These descriptors can be constitutional, topological, geometrical, or electronic in nature.

Multiple linear regression (MLR) is a commonly used statistical method to build QSAR models. physchemres.org The quality of a QSAR model is assessed using various statistical parameters, including the coefficient of determination (R²), the adjusted R² (R²adj), and the cross-validated R² (R²cv). physchemres.org A robust and predictive QSAR model can be used to predict the biological activity of new, untested compounds and to guide the design of more potent analogs. nih.gov

QSAR models can provide valuable insights into the mechanism of action of a series of compounds by identifying the key structural features that are important for their activity. For example, a QSAR study on benzofuran derivatives might reveal that the presence of a specific substituent at a particular position of the benzofuran ring is crucial for its biological effect. nih.gov

Advanced Analytical and Spectroscopic Characterization Techniques for Benzofuran 3 2h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is an essential tool for elucidating the molecular structure of 6-(2-chloroethoxy)benzofuran-3(2H)-one by providing detailed information about the hydrogen and carbon atoms within the molecule.

¹H NMR spectroscopy would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the benzofuranone ring, and the protons of the 2-chloroethoxy side chain. The aromatic protons on the benzene (B151609) ring would appear as a complex splitting pattern. The two methylene groups of the chloroethoxy chain would likely present as two triplets. A key singlet peak would correspond to the methylene protons at the C2 position of the benzofuranone ring.

¹³C NMR spectroscopy would complement the ¹H NMR data by identifying all unique carbon environments. Characteristic signals would include a peak for the carbonyl carbon (C3) in the downfield region, several peaks in the aromatic region for the benzene ring carbons, and signals for the methylene carbons of the furanone ring and the chloroethoxy group.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: These are estimated values based on similar structures and have not been experimentally verified.)

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| H-2 (CH₂) | ~4.7 | ~75 |

| C-3 (C=O) | - | ~199 |

| H-4 | ~7.6 (d) | ~125 |

| H-5 | ~7.0 (dd) | ~120 |

| H-7 | ~6.9 (d) | ~115 |

| C-3a | - | ~123 |

| C-6 | - | ~165 |

| C-7a | - | ~175 |

| O-CH₂ | ~4.3 (t) | ~68 |

| CH₂-Cl | ~3.9 (t) | ~42 |

Mass Spectrometry (MS, HRMS, ESI-MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, Electrospray Ionization (ESI) would be a suitable soft ionization technique.

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of its elemental formula (C₁₀H₉ClO₃). The presence of a chlorine atom would be evident from the characteristic M+2 isotopic pattern, with a ratio of approximately 3:1 for the peaks corresponding to the ³⁵Cl and ³⁷Cl isotopes.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show several characteristic absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the ketone in the five-membered ring would be prominent. Other significant absorptions would include C-O stretching for the ether linkages and C-H stretching for the aromatic and aliphatic protons.

Table 2: Predicted IR Absorption Bands for this compound (Note: These are estimated values.)

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C=O (Ketone) | ~1710 |

| C-O-C (Aromatic Ether) | ~1250 |

| C-O-C (Aliphatic Ether) | ~1100 |

| C-Cl | ~750 |

| Aromatic C-H | ~3100-3000 |

| Aliphatic C-H | ~3000-2850 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzofuranone core constitutes a chromophore that is expected to absorb UV light. The spectrum would likely display absorption maxima corresponding to π-π* transitions within the aromatic system and n-π* transitions associated with the carbonyl group.

Elemental Analysis

Elemental analysis would be performed to determine the percentage composition of carbon, hydrogen, and chlorine in the compound. The experimentally determined percentages would be compared with the calculated values for the molecular formula C₁₀H₉ClO₃ to confirm the purity and composition of the synthesized molecule.

X-ray Diffraction Analysis for Solid-State Structures

Should this compound be obtained as a crystalline solid of suitable quality, single-crystal X-ray diffraction would provide unambiguous proof of its molecular structure. This technique would determine the precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice, confirming the connectivity and stereochemistry of the molecule.

Chromatographic Methods (HPLC, TLC) for Purity Assessment and Isolation

Chromatographic techniques are crucial for assessing the purity of this compound and for its isolation during synthesis.

Thin-Layer Chromatography (TLC) would be used for rapid monitoring of reaction progress and for preliminary purity checks. The compound's retention factor (Rf) would be determined using an appropriate solvent system.

High-Performance Liquid Chromatography (HPLC) would provide a more accurate assessment of purity. A quantitative analysis by HPLC would reveal the presence of any impurities and allow for the determination of the compound's purity percentage.

Future Research Directions and Unexplored Avenues for 6 2 Chloroethoxy Benzofuran 3 2h One Research

Development of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability

Future research should prioritize the development of more efficient and environmentally benign methods for synthesizing 6-(2-chloroethoxy)benzofuran-3(2H)-one. Traditional multi-step syntheses can be resource-intensive; therefore, exploring modern catalytic and one-pot strategies is crucial.

Catalytic Approaches:

Palladium and Copper Catalysis: Palladium- and copper-based catalysts are widely used in the synthesis of benzofurans through reactions like Sonogashira coupling followed by intramolecular cyclization. nih.gov Future work could optimize these catalytic systems for the specific synthesis of this compound, potentially from halogenated phenols. arkat-usa.orgresearchgate.net

Gold and Nickel Catalysis: Gold-catalyzed cycloisomerization of o-alkynyl phenols presents a flexible route to benzofuran-3(2H)-ones. chemistryviews.orgresearchgate.net Similarly, nickel catalysts, being more affordable, offer a promising avenue for developing cost-effective synthetic methods. thieme.de

Rhodium and Cobalt Catalysis: Relay catalysis involving rhodium and cobalt can enable C-H functionalization and annulation to build the benzofuranone scaffold, offering high atom economy. organic-chemistry.org

Sustainable and Green Chemistry Methods:

One-Pot Synthesis: Designing a one-pot reaction, where multiple synthetic steps are carried out in a single reaction vessel, can significantly improve efficiency by reducing the need for intermediate purification steps. nih.govtandfonline.comnih.govdtu.dk

Microwave-Assisted Synthesis: The use of microwave irradiation can accelerate reaction times and improve yields, as has been demonstrated for other benzofuran-3(2H)-ones. nih.govmdpi.com

Green Solvents and Catalysts: Research into using environmentally friendly solvents like water or deep eutectic solvents could drastically reduce the environmental impact of the synthesis. nih.govorganic-chemistry.org Furthermore, employing solid catalysts like acid-treated clays can simplify product purification and allow for catalyst recycling. mdpi.com

Electrochemical Synthesis: Electrochemical methods offer a catalyst-free and simple approach for creating benzofuran (B130515) derivatives under green conditions. jbiochemtech.com

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Potential Advantages | Key Considerations |

|---|---|---|

| Catalysis (Pd, Cu, Au, Ni) | High efficiency, selectivity, and broad substrate scope. nih.govresearchgate.netthieme.de | Cost of precious metal catalysts, potential for metal contamination. |

| One-Pot Reactions | Increased efficiency, reduced waste, time-saving. tandfonline.com | Requires careful optimization of reaction conditions for all steps. |

| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields. nih.gov | Specialized equipment required, scalability can be a challenge. |

| Green Chemistry Approaches | Reduced environmental impact, safer reaction conditions. nih.govjbiochemtech.com | Catalyst/solvent compatibility with specific substrates must be established. |

Investigation of Underexplored Mechanistic Aspects in Biological Contexts

While the broader benzofuran class is known for its biological activity, the specific mechanisms of action for this compound are largely unknown. Future research must delve into its molecular interactions within biological systems.

Potential Areas of Mechanistic Study:

Anticancer Mechanisms: Many benzofuran derivatives exhibit anticancer properties by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. nih.gov Studies could investigate whether this compound targets key cancer-related pathways, such as tubulin polymerization, or specific protein kinases. nih.govtaylorandfrancis.com For instance, the natural benzofuran derivative rocaglamide is known for its potent anticancer effects. nih.gov

Enzyme Inhibition: Benzofuranones have been identified as inhibitors of various enzymes. Research could screen this compound against clinically relevant enzymes like cholinesterases (implicated in Alzheimer's disease), sirtuins (involved in cellular regulation), or alkaline phosphatases. nih.govmdpi.comnih.govnih.gov

Neurodegenerative Disease Pathways: Given that some 3-arylbenzofuranone derivatives show potential as anti-Alzheimer's agents through antioxidant and acetylcholinesterase inhibitory activities, exploring similar properties for this compound is a logical next step. nih.gov

Application of Advanced Computational Chemistry Methods for Predictive Modeling

Computational chemistry offers powerful tools to predict the biological activity and physicochemical properties of molecules, thereby guiding and accelerating drug discovery efforts.

Computational Approaches:

Molecular Docking: This technique can be used to predict the binding orientation and affinity of this compound to the active sites of various biological targets, such as enzymes or receptors. This helps in prioritizing which biological pathways to investigate experimentally. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 2D- and 3D-QSAR models can be developed to correlate the structural features of a series of benzofuranone derivatives with their biological activities. nih.gov This can predict the activity of novel derivatives of this compound before they are synthesized.

Pharmacophore Modeling: By identifying the essential steric and electronic features required for biological activity, pharmacophore models can guide the design of new, more potent derivatives and be used for virtual screening of compound libraries. nih.govfiveable.me

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when interacting with a biological target, offering a more detailed understanding of the binding stability and mechanism. nih.gov

Exploration of Derivatization for Specific Modulations of Biological Mechanisms

Systematic modification of the this compound structure can lead to derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties. Structure-activity relationship (SAR) studies are essential to guide this process. nih.govnih.govelsevierpure.com

Key Derivatization Strategies:

Modification of the 6-position side chain: The 2-chloroethoxy group is a key feature. Altering its length, replacing the chlorine with other halogens (like fluorine or bromine), or substituting it with other functional groups could significantly impact biological activity. Halogen atoms, for example, can form "halogen bonds" that improve binding affinity to biological targets. nih.gov

Substitution on the Benzene (B151609) Ring: Adding electron-donating (e.g., methoxy) or electron-withdrawing groups at other available positions on the aromatic ring can influence the molecule's electronic properties and its interactions with targets. SAR studies on other benzofurans have shown that such substitutions are critical determinants of biological activity. nih.govnih.gov

Modification at the 2-position: Introducing various substituents at the C-2 position of the furanone ring has been a common strategy to modulate the activity of benzofuranones and is a crucial area to explore for this compound. nih.gov

Table 2: Potential Derivatization Sites and Their Rationale

| Position for Derivatization | Rationale | Potential Impact |

|---|---|---|

| 6-position (ethoxy chain) | Modify length, halogen, or functional group. | Alter binding affinity, solubility, and metabolic stability. |

| Aromatic Ring (e.g., C4, C5, C7) | Introduce electron-donating or -withdrawing groups. | Modulate electronic properties and target interactions. nih.gov |

| 2-position (furanone ring) | Introduce aryl or alkyl groups. | Crucial for cytotoxic activity in many benzofuran derivatives. nih.gov |

Integration of Multi-Omics Approaches for Comprehensive Mechanistic Elucidation

To gain a holistic understanding of the biological effects of this compound, future research should move beyond single-target investigations and adopt integrated multi-omics approaches. By simultaneously analyzing changes across different biological layers, a more complete picture of the compound's mode of action can be constructed.

Multi-Omics Strategies:

Transcriptomics (RNA-seq): Analyzing changes in gene expression in cells treated with the compound can reveal which cellular pathways are perturbed. This can help identify primary targets and downstream effects.

Proteomics: By studying changes in protein levels and post-translational modifications, proteomics can validate findings from transcriptomics and provide direct evidence of the compound's impact on cellular machinery.

Metabolomics: This approach analyzes the global changes in small-molecule metabolites following compound treatment. It can uncover effects on cellular metabolism and bioenergetics that might not be apparent from gene or protein expression data alone.

By integrating these datasets, researchers can build comprehensive network models of the compound's activity, identify novel biomarkers for its effects, and uncover unexpected mechanisms of action, ultimately paving the way for more informed development of this compound and its derivatives as potential therapeutic agents.

Q & A

Q. What are the common synthetic routes for preparing 6-(2-chloroethoxy)benzofuran-3(2H)-one?

- Methodological Answer : The synthesis typically involves condensation reactions between benzofuran-3(2H)-one derivatives and substituted aldehydes or electrophilic reagents. For example:

- Step 1 : Prepare the benzofuran-3(2H)-one core via cyclization of 2-hydroxybenzoic acid derivatives using acetic anhydride and sodium acetate .

- Step 2 : Introduce the 2-chloroethoxy group via nucleophilic substitution. This may involve reacting 6-hydroxybenzofuran-3(2H)-one with 2-chloroethyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF .

- Key reagents : 2-Chloroethyl bromide, NaH/K₂CO₃, DMF, and anhydrous conditions to avoid hydrolysis.

Table 1 : Comparison of Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Core Formation | Acetic anhydride, NaOAc, 120°C | 65–75 | |

| Chloroethoxy Substitution | 2-Chloroethyl bromide, K₂CO₃, DMF, 80°C | 50–60 |

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the substitution pattern and chloroethoxy integration. For example, the 2-chloroethoxy group shows characteristic splitting patterns at δ 3.7–4.3 ppm (CH₂Cl) and δ 4.5–4.8 ppm (OCH₂) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 241.0372 for C₁₀H₉ClO₃).

- Infrared (IR) Spectroscopy : Confirms carbonyl (C=O) stretching at ~1700 cm⁻¹ and ether (C-O-C) bands at ~1100 cm⁻¹ .

Q. How can researchers optimize reaction yields during the synthesis of chloroethoxy-substituted benzofuranones?

- Methodological Answer :

- Solvent Choice : Use anhydrous DMF or DMSO to enhance nucleophilicity and reduce side reactions .

- Base Selection : Potassium carbonate (K₂CO₃) is preferred over NaOH for milder conditions and better solubility .

- Temperature Control : Maintain 80–90°C to balance reactivity and avoid decomposition.

- Purification : Column chromatography with ethyl acetate/hexane (1:3) or recrystallization from ethanol improves purity .

Advanced Research Questions

Q. What strategies are employed for enantioselective synthesis of benzofuran-3(2H)-one derivatives, and can they be applied to 6-(2-chloroethoxy) analogs?

- Methodological Answer :

- Chiral Catalysts : Pybox-copper complexes enable asymmetric alkylation of propargyl acetates to benzofuran-3(2H)-one scaffolds, achieving >90% enantiomeric excess (ee) .

- Application to Chloroethoxy Derivatives : Substitute propargyl acetates with chloroethoxy-bearing electrophiles. However, steric hindrance from the chloroethoxy group may require adjusted catalyst loading (e.g., 10 mol% Cu(OTf)₂) .

Q. How does the chloroethoxy substituent influence the biological activity of benzofuran-3(2H)-one derivatives in anticancer assays?

- Methodological Answer :

- Mechanistic Insight : The chloroethoxy group enhances lipophilicity, improving membrane permeability. In MCF-7 breast cancer cells, analogs with electron-withdrawing substituents (e.g., Cl) induce G0/G1 cell cycle arrest and mitochondrial membrane potential loss .

- SAR Studies : Compare IC₅₀ values of chloroethoxy derivatives vs. methoxy or hydroxy analogs. For example:

Table 2 : Anticancer Activity (IC₅₀, μM)

| Substituent | MDA-MB-231 | MCF-7 |

|---|---|---|

| 6-OCH₂CH₂Cl | 12.3 ± 1.2 | 9.8 ± 0.9 |

| 6-OCH₃ | 18.7 ± 2.1 | 14.5 ± 1.5 |

Q. What mechanistic insights explain the apoptosis-inducing effects of benzofuran-3(2H)-one derivatives in cancer cell lines?

- Methodological Answer :

- Flow Cytometry : Use Annexin V-FITC/PI staining to quantify early/late apoptosis. Chloroethoxy derivatives increase apoptotic cells by 40–60% in MCF-7 cells vs. controls .

- Mitochondrial Pathways : JC-1 staining reveals depolarization of mitochondrial membranes (ΔΨm loss), triggering caspase-9 activation .

- Gene Expression : qPCR shows upregulation of pro-apoptotic Bax and downregulation of Bcl-2 .

Q. How do different substitution patterns on the benzofuranone core affect binding affinity to target enzymes like acetylcholinesterase?

- Methodological Answer :

- Docking Studies : Chloroethoxy derivatives exhibit stronger van der Waals interactions with acetylcholinesterase’s peripheral anionic site (PAS) due to the Cl atom’s electronegativity.

- Enzyme Assays : Measure IC₅₀ using Ellman’s method. 6-Chloroethoxy analogs show IC₅₀ = 0.8 μM vs. 2.5 μM for unsubstituted benzofuranones .

Q. What are the key challenges in achieving regioselective functionalization at the 6-position of benzofuran-3(2H)-one?

- Methodological Answer :

- Steric Hindrance : The 6-position is less accessible than the 2-position. Use directing groups (e.g., -OH) to guide electrophilic substitution .

- Competing Reactions : Protect reactive sites (e.g., carbonyl groups) with trimethylsilyl chloride (TMSCl) before alkylation .

Q. How can computational methods aid in predicting the reactivity and stability of this compound derivatives?

- Methodological Answer :

Q. What are the contradictions in reported synthesis methods for benzofuranone derivatives, and how can they be resolved?

- Methodological Answer :

- Base Selection : Some studies use NaOH for condensation , while others prefer K₂CO₃ . NaOH may cause hydrolysis of chloroethoxy groups; K₂CO₃ is safer for electron-deficient substrates.

- Reaction Time : Ultrasound-assisted synthesis reduces reaction time from 12 hours to 30 minutes but requires specialized equipment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.